molecular formula C17H11Cl2NO2 B12879523 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 920278-18-8

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B12879523
CAS No.: 920278-18-8
M. Wt: 332.2 g/mol
InChI Key: KERDUWJAFCRAFR-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzoic acid with para-substituted anilines, followed by cyclization and further functionalization . The reaction conditions often include the use of catalysts and solvents such as ethanol or dichloromethane, with reactions carried out under reflux or microwave irradiation to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and industrial chemicals with enhanced properties.

Properties

CAS No.

920278-18-8

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO2/c1-9-6-12-13(17(21)22)7-15(20-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)

InChI Key

KERDUWJAFCRAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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